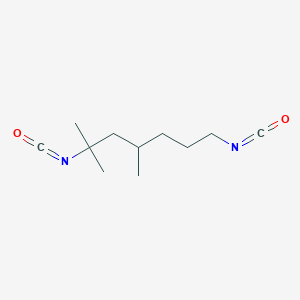

1,6-Diisocyanato-4,6-dimethylheptane

Description

1,6-Diisocyanato-4,6-dimethylheptane is a branched aliphatic diisocyanate with the IUPAC name 1,6-diisocyanato-4,6-dimethylheptane. The compound features two isocyanate (-NCO) groups at the terminal positions and methyl branches at the 4th and 6th carbon atoms of the heptane backbone. This branching influences its physical properties, reactivity, and industrial applications, particularly in polyurethane synthesis.

Properties

CAS No. |

106340-92-5 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1,6-diisocyanato-4,6-dimethylheptane |

InChI |

InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)7-11(2,3)13-9-15/h10H,4-7H2,1-3H3 |

InChI Key |

NYXJFSYUHVINIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN=C=O)CC(C)(C)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diisocyanato-4,6-dimethylheptane can be synthesized through the phosgenation of the corresponding diamine. The process involves the reaction of 1,6-diamino-4,6-dimethylheptane with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 0°C and 50°C to ensure the safe handling of phosgene.

Industrial Production Methods

In industrial settings, the production of 1,6-diisocyanato-4,6-dimethylheptane follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of the diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diisocyanato-4,6-dimethylheptane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamic acids, respectively.

Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Alcohols: React with isocyanates to form urethanes. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Amines: React with isocyanates to form ureas. This reaction is exothermic and usually occurs at room temperature.

Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed through polymerization with polyols.

Scientific Research Applications

1,6-Diisocyanato-4,6-dimethylheptane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various polymers and materials.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1,6-diisocyanato-4,6-dimethylheptane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting materials.

Comparison with Similar Compounds

Key Observations :

- Branching : The 4,6-dimethylheptane variant has symmetric methyl groups at mid-chain positions, whereas TMDI isomers (e.g., 2,2,4- or 2,4,4-) feature asymmetric branching closer to the isocyanate groups .

- Molecular Weight : All C11 diisocyanates share identical molecular weights, but branching alters steric effects and reactivity .

Physical and Chemical Properties

Boiling Points and Reactivity

- Hexamethylene diisocyanate (HDI) : Linear structure results in lower viscosity (10–12 mPa·s at 25°C) and higher volatility (boiling point ~155°C at 10 mmHg) compared to branched analogs .

- TMDI : Branched isomers exhibit higher viscosity (~25 mPa·s) and lower volatility (boiling point ~150–160°C at 5 mmHg), enhancing handling safety in industrial settings .

- 1,6-Diisocyanato-4,6-dimethylheptane : Expected to have intermediate viscosity and volatility due to balanced branching, though exact data are unavailable.

Reactivity with Nucleophiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.